molecular formula C15H14O6 B454909 Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate CAS No. 438219-58-0

Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate

Cat. No.: B454909
CAS No.: 438219-58-0
M. Wt: 290.27g/mol
InChI Key: UALGZTKUMUXDMK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex multi-ring architecture. The compound is officially designated with the Chemical Abstracts Service registry number 438219-58-0, providing unambiguous identification within chemical databases. The molecular structure encompasses a furan ring as the central scaffold, substituted at the 5-position with a methylene bridge connecting to a phenoxy group that bears both formyl and methoxy substituents.

Structural Parameter Value/Description
Chemical Abstracts Service Number 438219-58-0
Molecular Formula C₁₅H₁₄O₆
Molecular Weight 290.27 g/mol
International Union of Pure and Applied Chemistry Name This compound
InChI Key UALGZTKUMUXDMK-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System COC1=CC=CC(=C1OCC2=CC=C(O2)C(=O)OC)C=O

The International Chemical Identifier representation InChI=1S/C15H14O6/c1-18-12-5-3-4-10(8-16)14(12)20-9-11-6-7-13(21-11)15(17)19-2/h3-8H,9H2,1-2H3 provides a standardized method for representing the compound's connectivity and stereochemical information. Multiple synonymous designations exist in chemical literature, including "methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]-2-furoate" and "5-(2-Formyl-6-methoxy-phenoxymethyl)-furan-2-carboxylic acid methyl ester," reflecting different nomenclature conventions employed across various chemical databases.

The structural architecture reveals a furan-2-carboxylate core with methyl esterification, creating a foundation that has been extensively studied in heterocyclic chemistry. The phenoxy substituent introduces aromatic character and provides sites for further functionalization, while the formyl group at the 2-position of the phenyl ring creates an electrophilic center that can participate in various chemical transformations. This structural complexity positions the compound within a chemically rich region of molecular space, where multiple reactive sites enable diverse synthetic manipulations and potential biological interactions.

Historical Context in Heterocyclic Chemistry Research

The development of furan chemistry traces its origins to the late 18th century, establishing a foundation that would eventually lead to compounds like this compound. Carl Wilhelm Scheele's identification of 2-furoic acid in 1780 marked the first documented furan derivative, initiating systematic investigation into this heterocyclic family. The historical progression continued with Johann Wolfgang Döbereiner's discovery of furfural in 1831, followed by John Stenhouse's characterization nine years later, demonstrating the growing scientific interest in furan-containing molecules.

Heinrich Limpricht's preparation of furan itself in 1870, though initially misnamed as "tetraphenol," represented a crucial milestone in heterocyclic chemistry that established furan as a fundamental building block for more complex structures. The etymological connection to the Latin word "furfur," meaning bran, reflects the agricultural origins of many furan compounds, particularly furfural, which continues to be produced from biomass sources. This historical development established the conceptual framework for understanding furan reactivity and substitution patterns that would prove essential for synthesizing modern derivatives.

Historical Milestone Year Researcher Discovery Significance
First Furan Derivative 1780 Carl Wilhelm Scheele 2-furoic acid Established furan chemistry foundation
Furfural Discovery 1831 Johann Wolfgang Döbereiner Furfural identification Expanded furan derivative knowledge
Furfural Characterization 1840 John Stenhouse Structural elucidation Enhanced understanding of furan properties
Furan Synthesis 1870 Heinrich Limpricht Pure furan preparation Enabled systematic furan chemistry studies

The progression from simple furan derivatives to complex molecules like this compound reflects advances in synthetic methodology and structural elucidation techniques. Early researchers working with limited analytical tools laid the groundwork for modern synthetic strategies that enable the construction of sophisticated heterocyclic architectures. The historical context demonstrates how fundamental discoveries in heterocyclic chemistry created the knowledge base necessary for developing contemporary pharmaceutical targets and synthetic intermediates.

Modern computational approaches and advanced synthetic techniques have built upon these historical foundations to enable the systematic exploration of furan chemical space. The development of this compound represents the culmination of nearly two and a half centuries of heterocyclic chemistry research, incorporating lessons learned from early pioneering work while leveraging contemporary synthetic and analytical capabilities. This historical perspective underscores the continuous evolution of chemical knowledge and the importance of foundational research in enabling modern synthetic achievements.

Position Within Furanoid Chemical Space

This compound occupies a distinctive position within the broader landscape of furanoid compounds, characterized by its unique combination of structural features that distinguish it from simpler furan derivatives. The compound represents an advanced member of the furan family, which is fundamentally defined by the five-membered aromatic ring containing four carbon atoms and one oxygen atom. This basic furan scaffold has been extensively elaborated through various substitution patterns, with this compound exemplifying the structural complexity achievable through strategic functionalization.

The classification of this compound within furanoid chemical space reveals its relationship to other biologically active furan derivatives that have demonstrated significant pharmacological potential. Research has established that numerous bioactive aromatic compounds incorporating the furan nucleus exhibit strong affinity for various biological receptors, supporting the development of therapeutically relevant derivatives. Systematic studies of furan and thiophene derivatives have employed computational methods to evaluate structure-activity relationships, positioning compounds like this compound within frameworks for predicting biological activity.

Furan Derivative Class Structural Features Representative Examples Chemical Space Position
Simple Furan Carboxylates Basic furan ring with ester groups Methyl 2-furoate, Methyl 5-methoxyfuran-2-carboxylate Core structural motifs
Substituted Furan Aldehydes Furan with aldehyde functionality 2-Furaldehyde, 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde Electrophilic reactive centers
Complex Furan Ethers Multi-ring systems with ether linkages This compound Advanced structural complexity
Furan Carboxamides Amide-substituted furan derivatives Various furan-2-carboxamide derivatives Hydrogen bonding capabilities

The compound's position within furanoid chemical space is further defined by its structural relationship to other methyl furan carboxylate derivatives that have been studied for their biological activities. Research on methyl 5-(hydroxymethyl)-2-furan carboxylate and related compounds has demonstrated the importance of specific substitution patterns in determining biological efficacy. The presence of the formyl group and methoxyphenoxy substituent in this compound creates a unique electronic environment that differentiates it from simpler furan derivatives.

Comparative analysis with related compounds, such as methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate, reveals how positional isomerism within the phenoxy substituent can create distinct chemical entities with potentially different biological profiles. These structural variations demonstrate the rich diversity available within furanoid chemical space and highlight the importance of precise structural control in pharmaceutical development. The systematic exploration of such structural modifications continues to expand our understanding of structure-activity relationships within this important class of heterocyclic compounds.

The integration of this compound into contemporary pharmaceutical research reflects the ongoing evolution of furanoid chemistry from simple natural products to sophisticated synthetic targets. Modern synthetic methodologies enable the precise construction of complex furan derivatives, allowing researchers to systematically explore chemical space regions that were previously inaccessible. This capability has positioned furanoid compounds as valuable scaffolds for drug discovery, with this compound representing an example of the structural sophistication achievable through contemporary heterocyclic synthesis.

Properties

IUPAC Name

methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-18-12-5-3-4-10(8-16)14(12)20-9-11-6-7-13(21-11)15(17)19-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALGZTKUMUXDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(O2)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 5-Methylfurfural Derivatives

A widely reported method for synthesizing methyl furan-2-carboxylates involves the oxidation of 5-substituted furfural derivatives. For example, methyl 5-methylfuran-2-carboxylate is synthesized by treating 5-methylfurfural with sodium cyanide and manganese dioxide (MnO₂) in methanol. This protocol can be adapted for the target compound by introducing a bromomethyl or hydroxymethyl group at position 5.

Representative Procedure:

  • Dissolve 5-methylfurfural (220 mg, 2 mmol) in methanol (4 mL).

  • Add sodium cyanide (39 mg, 0.8 mmol) and MnO₂ (174 mg, 2 mmol).

  • Stir at 40°C for 12 hours.

  • Filter through silica gel and concentrate to isolate the ester.

Yield: ~72% (for analogous compounds).

Bromination of 5-Methylfuran-2-Carboxylate

To introduce a reactive site for etherification, the 5-methyl group is brominated. This is achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride.

Example Conditions:

  • Substrate: Methyl 5-methylfuran-2-carboxylate.

  • Reagents: NBS (1.1 equiv), AIBN (0.4 equiv).

  • Solvent: CCl₄, reflux for 10–20 hours.

  • Yield: 32–40%.

Synthesis of 2-Formyl-6-Methoxyphenol

Formylation of Guaiacol Derivatives

The phenolic subunit is synthesized via Vilsmeier-Haack formylation of 3-methoxyphenol (guaiacol). This reaction introduces a formyl group at the ortho position relative to the methoxy group.

Procedure:

  • React guaiacol with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.

  • Quench with ice-water and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate).

Key Challenge: Regioselectivity is critical to avoid para-formylation.

Etherification via Nucleophilic Substitution

The final step involves coupling the bromomethyl furan-carboxylate with 2-formyl-6-methoxyphenol under basic conditions.

Optimized Coupling Protocol

Reagents:

  • Methyl 5-(bromomethyl)furan-2-carboxylate (1 equiv).

  • 2-Formyl-6-methoxyphenol (1.2 equiv).

  • Base: Potassium carbonate (K₂CO₃, 2 equiv).

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

Procedure:

  • Dissolve the phenol in DMF and add K₂CO₃.

  • Stir for 30 minutes to generate the phenoxide ion.

  • Add the bromomethyl furan derivative and heat at 60–80°C for 12–24 hours.

  • Quench with water, extract with dichloromethane, and purify via silica chromatography.

Yield: 45–60% (estimated from analogous reactions).

Alternative Pathways and Mechanistic Insights

Mitsunobu Reaction for Ether Synthesis

An alternative to nucleophilic substitution is the Mitsunobu reaction , which couples alcohols using triphenylphosphine and diethyl azodicarboxylate (DEAD). However, this method is less common for aryl ethers due to competing side reactions.

Analytical Validation and Characterization

Critical analytical data for the target compound include:

  • ¹H NMR : Signals for the formyl proton (~10.2 ppm), methoxy groups (~3.8–4.1 ppm), and furan protons (6.5–8.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 290.27 (C₁₅H₁₄O₆).

Challenges and Optimization Strategies

Improving Bromination Efficiency

  • Radical Stabilization : Adding AIBN in stoichiometric amounts enhances bromination yields.

  • Solvent Effects : Carbon tetrachloride minimizes polar byproducts.

Enhancing Coupling Yields

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) improves phenoxide solubility in nonpolar solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxyphenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate (Compound 1)

  • Structure : Features a 4-hydroxy-2-methoxy-6-methylphenyl group linked to the furan via a methylene bridge.
  • Key Differences : Lacks the formyl group present in the target compound; instead, it has hydroxyl and methyl substituents.
  • NMR data (δH and δC shifts) indicate significant electronic differences due to substituent positions .

Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

  • Structure : Contains a 2-fluoro-4-nitrophenyl group directly attached to the furan.
  • Key Differences: Replaces the phenoxymethyl linkage with a direct phenyl attachment, introducing strong electron-withdrawing groups (fluoro, nitro).
  • Impact: The nitro group enhances electrophilicity, making this compound a potent antitubercular candidate. Its solubility and crystallinity are favorable for structural studies (SC-XRD), unlike the target compound’s phenoxymethyl group, which may introduce steric hindrance .

Bioactivity Profiles

Antimicrobial and Cytotoxic Analogues

  • Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate (Compound 6): Exhibits activity against Xanthomonas axonopodis due to the methoxycarbonylethyl side chain, which may disrupt bacterial membranes. The target compound’s formyl group could offer different interaction sites for antimicrobial activity .
  • Latifolicinin C (Compound 4): A known furan derivative with reported cytotoxicity. Substituents like the phenoxymethyl group in the target compound may modulate cytotoxicity by altering membrane permeability or protein binding .

Antitubercular Activity

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate :
    • Demonstrates antimycobacterial activity by interfering with iron homeostasis. The nitro group is critical for potency, whereas the target compound’s formyl group may offer alternative mechanisms, such as aldehyde-mediated enzyme inhibition .

Physicochemical Properties

Solubility and Crystallinity

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: High solubility in organic solvents and propensity for crystal formation, attributed to stacking interactions and minimal steric hindrance. The target compound’s phenoxymethyl group may reduce crystallinity due to increased flexibility .

Data Tables

Table 1: Structural and Functional Comparison of Furan-2-carboxylate Derivatives

Compound Name Molecular Formula Key Substituents Bioactivity Key Reference
This compound C16H16O6 2-formyl-6-methoxyphenoxymethyl Not reported
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate C15H16O6 4-hydroxy-2-methoxy-6-methylphenyl Not reported
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate C12H8FNO5 2-fluoro-4-nitrophenyl Antitubercular
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate C10H12O5 2-methoxycarbonylethyl Antimicrobial (Xanthomonas)

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Property
This compound 328.29 ~2.5 6 Moderate lipophilicity
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 265.19 2.1 5 High crystallinity
Methyl 5-(sulfanylmethyl)furan-2-carboxylate 186.21 1.2 4 Enhanced hydrophilicity

Biological Activity

Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate (CAS No. 438219-58-0) is a synthetic compound with notable biological activities attributed to its furan and phenoxy functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H14O6
  • Molecular Weight : 290.27 g/mol
  • IUPAC Name : Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]-2-furoate
  • Structure : The compound features a furan ring substituted with a methoxyphenoxy group, which is critical for its biological activity.

Antimicrobial Activity

Research has shown that compounds with furan and phenolic structures exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.00 µg/mL
Escherichia coli4.00 µg/mL
Bacillus subtilis2.00 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
HepG2 (liver cancer)10.5
Vero (normal kidney cells)>50

The compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, indicating its potential for targeted cancer therapy.

The biological activity of this compound is believed to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
  • Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of furan derivatives, including this compound:

  • Study on Antimicrobial Activity : A study published in the Oriental Journal of Chemistry highlighted the synthesis of similar furan derivatives and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
  • Cytotoxic Evaluation : Research conducted by Enamine demonstrated that derivatives with furan moieties possess significant cytotoxic effects on various cancer cell lines, supporting their potential use in oncology .
  • Mechanistic Insights : A comprehensive review on furan compounds indicated that their biological activities often stem from their ability to generate ROS and modulate key cellular pathways .

Q & A

Q. Basic Research Focus

  • 1H NMR: A singlet at δ 9.8–10.2 ppm corresponds to the aldehyde proton. Adjacent aromatic protons (phenoxy ring) show coupling patterns (e.g., doublets for ortho substituents) .
  • 13C NMR: A carbonyl signal at ~190–195 ppm confirms the formyl group.
  • IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ (C=O stretch) and ~2820 cm⁻¹ (aldehyde C-H stretch) .
    Advanced Tip: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .

What in silico strategies can predict the reactivity of this compound in nucleophilic addition reactions?

Q. Advanced Research Focus

  • DFT Calculations: Optimize the molecular geometry using Gaussian or ORCA software to identify electrophilic sites (e.g., formyl carbon). Calculate Fukui indices to predict nucleophilic attack regions .
  • Molecular Docking: Simulate interactions with nucleophiles (e.g., amines) to assess steric accessibility. Software like AutoDock Vina can model transition states .
    Validation: Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring of reactions with hydrazine) .

How do structural modifications in analogous compounds affect biological activity, and what experimental approaches can validate these effects?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR): Replace the 2-formyl-6-methoxyphenoxy group with halogenated (e.g., 2,4-dichlorophenoxy ) or fluorinated analogs to assess antimicrobial or anti-inflammatory activity.
  • Experimental Validation:
    • Microplate Assays: Test cytotoxicity against cancer cell lines (e.g., HeLa) using MTT assays. IC50 values <10 µM suggest therapeutic potential .
    • Enzyme Inhibition: Screen for COX-2 or LOX inhibition via fluorometric assays, comparing IC50 values to reference inhibitors (e.g., celecoxib) .

How can conflicting data regarding the solubility and stability of similar furan carboxylate derivatives be resolved in experimental design?

Q. Advanced Research Focus

  • Controlled Stability Studies:
    • Conditions: Test solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C and 37°C. Use HPLC to quantify degradation products over 72 hours .
    • Kinetic Analysis: Plot degradation rates (kobs) to identify pH-dependent instability (e.g., ester hydrolysis in basic conditions) .
  • Data Reconciliation: Apply multivariate analysis (PCA) to correlate structural features (logP, polar surface area) with stability trends across analogs .

What are the methodological considerations for analyzing the compound’s potential as a fluorescent probe?

Q. Advanced Research Focus

  • Fluorescence Profiling: Measure excitation/emission spectra (e.g., λex = 360 nm, λem = 450 nm) in solvents of varying polarity. A Stokes shift >50 nm indicates environmental sensitivity .
  • Live-Cell Imaging: Incubate with HEK-293 cells and image using confocal microscopy. Compare localization (e.g., mitochondrial vs. cytoplasmic) with commercial probes (e.g., MitoTracker) .
    Caution: Validate specificity using knockout cell lines or competitive binding assays .

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